
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Vue d'ensemble
Description
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one: is a complex organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a pyridine ring. The presence of these aromatic systems contributes to its stability and reactivity, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyridine Ring: This can be done through a variety of coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, leading to the formation of quinones and pyridine N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones, pyridine N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its aromatic rings and functional groups make it suitable for labeling and tracking in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple aromatic systems suggests potential activity as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π stacking interactions, while its functional groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-5-(naphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
- (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
- (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-4-ylmethylidene)furan-2-one
Uniqueness
The uniqueness of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methyl group on the naphthalene ring and the 3-pyridinylmethylidene group on the furan ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Propriétés
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-4-5-17-11-18(7-6-16(17)9-14)20-12-19(21(23)24-20)10-15-3-2-8-22-13-15/h2-13H,1H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQINQCCWKDQN-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CN=CC=C4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CN=CC=C4)/C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



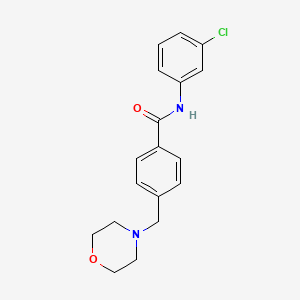
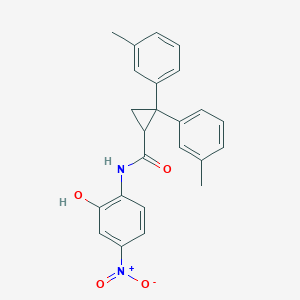
![1-[3'-(1H-pyrazol-3-yl)-3-biphenylyl]piperazine](/img/structure/B3882989.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B3882999.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3883011.png)
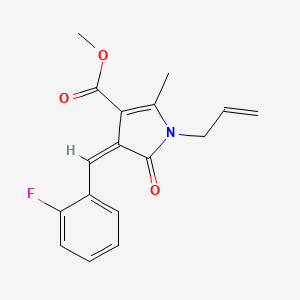
![5-[(E,2E,4E)-5-(4-NITROPHENYL)-2,4-PENTADIENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3883028.png)
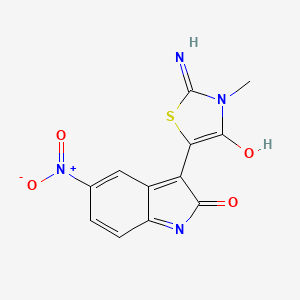
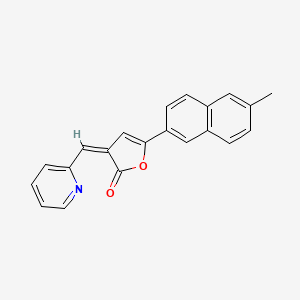
![3-[2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883050.png)
![N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine](/img/structure/B3883053.png)
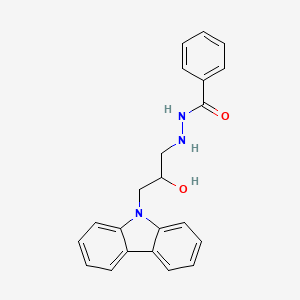
![4-acetyl-N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B3883069.png)
